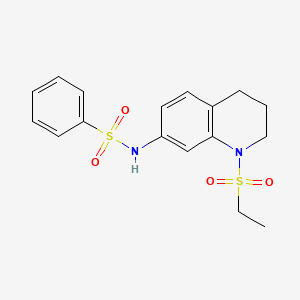

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

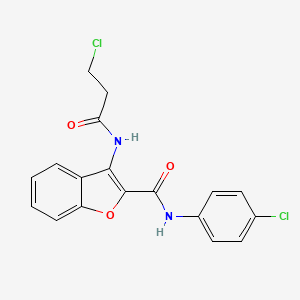

“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The sulfonamide functional group is a major building block for many therapeutic molecules and natural products .

Molecular Structure Analysis

The molecular structure of sulfonamides involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The specific molecular structure of “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” was not found in the available literature.Aplicaciones Científicas De Investigación

Anticancer Activity

The synthesis of benzenesulfonamide derivatives has led to promising compounds with potential anticancer properties. Specifically, researchers have investigated the inhibitory effect of these derivatives on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. CA IX inhibition can be a valuable strategy for developing novel antiproliferative agents . Notably, compounds 4b–c, 4e, and 4g–h demonstrated significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with high selectivity. Additionally, three sulfonamide derivatives (4e, 4g, and 4h) exhibited remarkable selectivity for CA IX over CA II, making them potential candidates for targeted cancer therapy.

Antimicrobial Properties

The same benzenesulfonamide derivatives have also been explored for their antimicrobial activity. Researchers evaluated their effectiveness against various microorganisms, including bacteria and fungi. While further studies are needed, these compounds show promise as potential antimicrobial agents .

Apoptosis Induction

Compound 4e, one of the derivatives, demonstrated the ability to induce apoptosis in MDA-MB-231 breast cancer cells. Apoptosis, or programmed cell death, is a crucial process for controlling cell proliferation and maintaining tissue homeostasis. The significant increase in annexin V-FITC (a marker of early apoptosis) suggests that 4e may play a role in regulating cell survival .

Enzyme Inhibition

The sulfonamides 4e, 4g, and 4h exhibited excellent enzyme inhibition against CA IX. Their IC50 values (concentration required for 50% inhibition) ranged from 10.93 to 25.06 nM. Furthermore, these compounds selectively inhibited CA IX over CA II, emphasizing their potential as CA IX-targeted therapeutics .

Breast Cancer Cell Line Selectivity

Compounds 4b–c, 4e, and 4g–h showed selectivity against breast cancer cell lines (MDA-MB-231 and MCF-7) compared to normal breast cells (MCF-10A). This selectivity is crucial for minimizing side effects and enhancing the therapeutic index of potential drugs .

Cellular Uptake Studies

Researchers conducted cellular uptake studies using HPLC to assess the active compounds (4e, 4g, and 4h) in MDA-MB-231 cells. Understanding how these compounds enter cells is essential for optimizing drug delivery strategies .

Propiedades

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-2-24(20,21)19-12-6-7-14-10-11-15(13-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,18H,2,6-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQGGPQGUWIGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2983907.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2983913.png)

![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2983914.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B2983923.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2983924.png)

![1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea](/img/structure/B2983926.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2983927.png)